molecular formula C7H16N2O2 B8507225 3-hydroxy-N,N-dimethyl-L-valinamide

3-hydroxy-N,N-dimethyl-L-valinamide

Cat. No.: B8507225
M. Wt: 160.21 g/mol
InChI Key: JNHXNGMYWYMRLI-RXMQYKEDSA-N
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Description

3-Hydroxy-N,N-dimethyl-L-valinamide is a branched amino acid derivative characterized by a valine backbone modified with a hydroxyl group at the β-carbon and two methyl groups on the amide nitrogen. Its synthesis involves condensation reactions followed by selective methylation, as demonstrated in the preparation of compound 45 via iodomethane-mediated alkylation of a precursor valinamide derivative in anhydrous DMF . The compound’s structure is confirmed by NMR and HPLC/MS, with key spectral features including distinct chemical shifts for methyl groups (δ 0.84–0.89 ppm) and hydroxyl-related protons (δ 4.25–4.91 ppm) in CD3COCD3 .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-N,N,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O2/c1-7(2,11)5(8)6(10)9(3)4/h5,11H,8H2,1-4H3/t5-/m1/s1

InChI Key

JNHXNGMYWYMRLI-RXMQYKEDSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)N(C)C)N)O

Canonical SMILES

CC(C)(C(C(=O)N(C)C)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-hydroxy-N,N-dimethyl-L-valinamide and related compounds:

Compound Molecular Formula Key Features Biological/Physicochemical Properties Reference
3-Hydroxy-N,N-dimethyl-L-valinamide C10H20N2O2 Hydroxyl group at β-carbon; N,N-dimethyl amide. Antimicrotubule activity; NMR-confirmed hydrogen bonding (δ 4.25–4.91 ppm).
N,3-Dimethyl-L-valinamide C7H16N2O Lacks hydroxyl group; methyl groups on α-carbon and amide nitrogen. Reduced polarity; potential differences in membrane permeability compared to hydroxylated analogs.
3-Hydroxy-N,N-dimethylpiperidinium C8H18NO<sup>+</sup> Cyclic amine backbone with hydroxyl and trimethyl groups. Precursor to a false cholinergic transmitter (57x less potent than acetylcholine at nicotinic receptors).
Hydroxamic Acids (e.g., Compound 6) Variable Hydroxamate (-CONHOH) group instead of hydroxyamide. Chelating agents with antioxidant/metal-binding activity; tautomerism observed in polar solvents.
3-Hydroxy-N,N-dimethylbenzenesulfonamide C8H11NO3S Aromatic sulfonamide core with hydroxyl and dimethyl groups. Enhanced acidity due to sulfonamide group; potential enzyme inhibition.

Key Comparisons:

Structural Modifications and Bioactivity :

  • The hydroxyl group in 3-hydroxy-N,N-dimethyl-L-valinamide enhances hydrogen-bonding capacity compared to N,3-dimethyl-L-valinamide, likely influencing solubility and target binding . This contrasts with hydroxamic acids (e.g., compound 6 ), where the hydroxamate group enables metal chelation, a property absent in valinamide derivatives .
  • The cyclic structure of 3-hydroxy-N,N-dimethylpiperidinium restricts conformational flexibility, reducing its cholinergic agonist potency compared to linear valinamides .

Spectroscopic Differences: Methyl groups in valinamide derivatives exhibit distinct NMR shifts: δ 0.84–0.89 ppm for 3-hydroxy-N,N-dimethyl-L-valinamide vs. δ 0.69–0.80 ppm for non-hydroxylated analogs (e.g., compound 50) . Hydroxamic acids show tautomeric equilibria (enol-imine vs.

Functional Applications :

  • While 3-hydroxy-N,N-dimethyl-L-valinamide is explored for antimicrotubule activity , hydroxamic acids are prioritized for antioxidant and DNA-cleavage applications .
  • 3-Hydroxy-N,N-dimethylpiperidinium’s role as a cholinergic precursor highlights the impact of backbone rigidity on neurotransmitter mimicry .

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